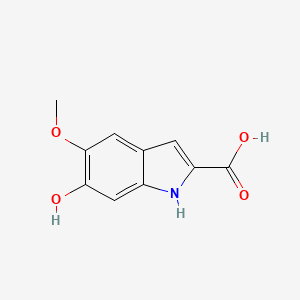

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid

Descripción general

Descripción

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a white solid at room temperature, soluble in water, and exhibits slight acidity. It is stable in air but may decompose under light exposure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid typically involves functional group modifications of indole. One common method includes the indolization reaction in the presence of a mixture of glacial acetic acid and hydrochloric acid . The process may also involve the use of p-toluenesulfonic acid in toluene to yield various indole derivatives .

Industrial Production Methods: Industrial production of this compound requires advanced organic synthesis techniques and equipment. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of catalysts to enhance reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid serves as a valuable reagent in organic synthesis. It is utilized to create various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound undergoes several chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

In biological research, this compound has been studied for its role in various cellular processes:

- Neuroprotective Effects : Research indicates that it enhances long-term potentiation and reduces oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Anti-inflammatory Properties : Studies show that it can inhibit pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory disorders .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Neurodegenerative Diseases : Its ability to protect neuronal cells from oxidative stress positions it as a promising candidate for drug development aimed at neurodegenerative conditions.

- Inflammatory Conditions : By modulating inflammatory pathways, the compound may offer therapeutic benefits for diseases characterized by chronic inflammation .

In Vitro Studies

In laboratory settings, this compound demonstrated protective effects on SH-SY5Y neuroblastoma cells against oxidative stress induced by hydrogen peroxide. This suggests its potential role in neuroprotection and highlights its application in cellular models of neurodegeneration.

Animal Models

Animal studies have indicated that low doses of this compound are associated with reduced markers of inflammation and oxidative stress. These findings support its beneficial effects on metabolic functions and suggest a pathway for further exploration in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to reduce oxidative stress and enhance long-term potentiation, which are crucial for its neuroprotective effects. The compound forms cyclic dimers via double hydrogen bonds, influencing its spatial arrangement and biological activity .

Comparación Con Compuestos Similares

- 5-Methoxy-1h-indole-2-carboxylic acid

- 6-Methoxy-1h-indole-2-carboxylic acid

- 6-Hydroxy-1h-indole-2-carboxylic acid

Comparison: 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups on the indole ring. This dual substitution enhances its reactivity and potential biological activity compared to its analogs .

Actividad Biológica

6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid (6-HMICA) is an indole derivative recognized for its diverse biological activities. This compound has been the subject of numerous studies due to its potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and modulation of oxidative stress. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

6-HMICA exhibits several biochemical properties that contribute to its biological activity:

- Acidic Nature : It acts as a Bronsted acid, capable of donating protons in biochemical reactions, which influences enzyme activities and cellular processes.

- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress pathways, potentially modulating their activity and affecting cellular redox states.

The molecular mechanism of action of 6-HMICA involves its interaction with various biomolecules:

- Enzyme Modulation : It can inhibit or activate specific enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.

- Cell Signaling Pathways : The compound influences signaling pathways related to oxidative stress and inflammation, thereby affecting cellular responses .

Biological Activities

6-HMICA has been studied for several biological activities:

- Neuroprotective Effects : Research indicates that 6-HMICA can enhance long-term potentiation and reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Anti-inflammatory Properties : Studies have shown that 6-HMICA can reduce inflammation by inhibiting pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory disorders .

Case Studies

Several studies have highlighted the biological effects of 6-HMICA:

- In Vitro Studies : In laboratory settings, 6-HMICA demonstrated the ability to protect SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide . This suggests its potential role in neuroprotection.

- Animal Models : In animal studies, low doses of 6-HMICA were associated with reduced markers of inflammation and oxidative stress, indicating beneficial effects on metabolic functions.

Metabolic Pathways

6-HMICA is involved in various metabolic pathways:

- Cytochrome P450 Metabolism : It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may also possess biological activity.

- Transport Mechanisms : The compound is transported within cells via specific transporters and binding proteins, influencing its distribution and efficacy.

Comparison with Similar Compounds

The unique structural features of 6-HMICA enhance its reactivity compared to other indole derivatives. Here is a comparative analysis:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy and methoxy groups on indole ring | Neuroprotective, antioxidant |

| 5-Methoxy-1H-indole-2-carboxylic acid | Methoxy group only | Limited neuroprotective effects |

| 6-Methoxy-1H-indole-2-carboxylic acid | Methoxy group only | Antioxidant effects |

Research Applications

The diverse applications of 6-HMICA in scientific research include:

- Pharmaceutical Development : Its neuroprotective and anti-inflammatory properties make it a candidate for drug development aimed at treating neurodegenerative diseases and inflammatory conditions .

- Organic Synthesis : 6-HMICA serves as a reagent in organic synthesis for producing various indole derivatives used in pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLUJRYYOCWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180979 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2638-99-5 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.